molecular formula C11H9ClOS B14119409 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone

1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone

Cat. No.: B14119409
M. Wt: 224.71 g/mol
InChI Key: DZMGAZZEYUYSFO-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science. The structure of this compound includes a thiophene ring fused with a benzene ring, substituted with a chlorine atom and a methyl group, and an ethanone group attached to the thiophene ring.

Preparation Methods

The synthesis of 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 3-chloro-6-methylbenzo[b]thiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone can be compared with other benzo[b]thiophene derivatives, such as:

  • 1-(3-Chlorobenzo[b]thiophen-2-yl)ethanone
  • 1-(3,6-Dichlorobenzo[b]thiophen-2-yl)ethanone
  • 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different substituents can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C11H9ClOS

Molecular Weight

224.71 g/mol

IUPAC Name

1-(3-chloro-6-methyl-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C11H9ClOS/c1-6-3-4-8-9(5-6)14-11(7(2)13)10(8)12/h3-5H,1-2H3

InChI Key

DZMGAZZEYUYSFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)C)Cl

Origin of Product

United States

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